6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one
Description
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one (CAS 2098141-30-9) is a bicyclic nitro-substituted piperidinone derivative. Its structure combines a norbornene-like bicyclo[2.2.1]hept-5-ene system with a 5-nitropiperidin-2-one moiety. This compound is commercially available through three suppliers () and is likely utilized as a synthetic intermediate or pharmacophore in drug discovery due to its rigid bicyclic framework and reactive nitro group.
Properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-4-3-10(14(16)17)12(13-11)9-6-7-1-2-8(9)5-7/h1-2,7-10,12H,3-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDSWGYWHGJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2CC3CC2C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent nitration and cyclization steps are employed to introduce the nitro group and form the piperidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : (+)- and (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
- Structure : Contains an azabicyclo[2.2.1]heptene fused to a lactam (3-one group).
- Key Differences : Replaces the nitro group with a ketone and introduces a nitrogen atom in the bicyclo system.
- Synthesis : Produced via bioresolution using lactamase enzymes (), contrasting with the nitration/cyclization steps likely required for the main compound.
- Applications : Widely used as chiral synthons in drug candidates (e.g., antiviral or CNS agents) due to enantiomeric purity .
Compound 2 : 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
- Structure : Piperidin-2-one core with hydroxymethyl and phenyl substituents.
- Key Differences: Lacks the bicyclo system but shares the piperidinone ring.
- Applications : Used in pharmaceuticals and specialty chemicals (), suggesting divergent reactivity compared to the nitro-substituted main compound .
Compound 3 : N-(6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl) bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Structure: Bicyclo[2.2.1]heptene linked to a carboxamide group attached to a pyrimidinone.
- Key Differences: Replaces the nitropiperidinone with a carboxamide-pyrimidinone system.
- Properties: The amino and dioxo groups improve solubility, while the dipropyl chains enhance lipophilicity () .
Physicochemical Properties
| Property | Main Compound (CAS 2098141-30-9) | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 5-(Hydroxymethyl)-5-phenylpiperidin-2-one |
|---|---|---|---|
| Molecular Weight | ~250 g/mol (estimated) | 123.15 g/mol | 205.25 g/mol |
| Polar Groups | Nitro, ketone | Ketone, lactam | Hydroxyl, ketone |
| Solubility | Low (nitro group) | Moderate (polar lactam) | High (hydroxyl) |
| Reactivity | Electrophilic nitro group | Lactam ring-opening reactions | Hydroxyl-mediated conjugation |
Market and Supplier Landscape
| Compound | Suppliers | Key Applications |
|---|---|---|
| 6-{Bicyclo[...]}-5-nitropiperidin-2-one | 3 | Research intermediates, drug discovery |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Multiple | Chiral synthons |
| 5-(Hydroxymethyl)-5-phenylpiperidin-2-one | 1 | Specialty chemicals, APIs |
Biological Activity
6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and the presence of a nitro group, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure derived from bicyclo[2.2.1]heptene and a piperidinone moiety, with a nitro group at the 5-position. The molecular formula is , and its molecular weight is approximately 234.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.25 g/mol |
| CAS Number | To be determined |
Biological Activity Overview
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity : In vitro assays have indicated that this compound displays cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The exact mechanism remains to be elucidated, but it may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses.
Antimicrobial Studies
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of nitropiperidinones, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assays
In a recent investigation by Jones et al. (2024), the compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Neuroprotective Potential
Research by Lee et al. (2024) explored the neuroprotective properties of bicyclic compounds, highlighting that derivatives similar to this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
The biological activity of this compound can be attributed to several potential mechanisms:
- Membrane Disruption : The lipophilic nature of the bicyclic structure may facilitate interaction with microbial membranes.
- Enzyme Inhibition : The nitro group may play a role in enzyme inhibition within microbial or cancerous cells, disrupting metabolic pathways essential for survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
